molecular formula C₁₁H₂₀N₂O₃S B1141889 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid CAS No. 93227-84-0

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid

Cat. No.: B1141889
CAS No.: 93227-84-0
M. Wt: 260.35
InChI Key:
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Description

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid is an organic compound with a complex structure that includes both carbamothioyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-ethyl-3-methylhexanoic acid with thiocarbamoyl chloride under controlled conditions to introduce the carbamothioyl group. This is followed by further reactions to introduce the carbamoyl group, often involving the use of amines and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The carbamothioyl and carbamoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Carbamoylcarbamoyl)-2-ethyl-3-methylhexanoic acid: Similar structure but lacks the thiocarbamoyl group.

    2-(Carbamothioylcarbamoyl)-2-methylhexanoic acid: Similar structure but with a different alkyl group.

Uniqueness

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid is unique due to the presence of both carbamothioyl and carbamoyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFIUBAYXMQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C(=O)NC(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93227-84-0
Record name 2-(((Aminothioxomethyl)amino)carbonyl)-2-ethyl-3-methylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093227840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((AMINOTHIOXOMETHYL)AMINO)CARBONYL)-2-ETHYL-3-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LH7MMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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